N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide
Overview
Description
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide, also known as HMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMA is a synthetic derivative of quinoline, which is a class of organic compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, studies have suggested that N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide include its low solubility and stability, which can affect its efficacy in vivo. In addition, the toxicity of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide needs to be thoroughly evaluated before its clinical use.
Future Directions
There are several future directions for the research on N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide. One of the areas of interest is the development of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide-based therapeutics for the treatment of cancer and malaria. The optimization of the synthesis method of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is also an area of research that can lead to the development of more potent derivatives. Furthermore, the elucidation of the mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide can provide insights into the development of new drugs that target the same biological pathways.
Conclusion:
In conclusion, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is a novel compound that has shown promising results in various scientific research applications. The synthesis of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-hydroxy-8-methylquinoline with 3-pyridinemethanol and acetic anhydride in the presence of a catalyst. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been studied for its potential use as an anticancer agent, antimalarial agent, and anti-inflammatory agent. The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has several advantages, including its broad-spectrum activity against various biological targets, but also has limitations, including its low solubility and stability. The future directions for the research on N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide include the development of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide-based therapeutics, optimization of the synthesis method, and elucidation of the mechanism of action.
Scientific Research Applications
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antimalarial agent, and anti-inflammatory agent. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-5-3-7-16-9-17(19(24)21-18(13)16)12-22(14(2)23)11-15-6-4-8-20-10-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNNPWLCGPQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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